4-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a phenol group, a methyl group, and an imidazo[1,2-a]pyridine moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol can be achieved through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. . Industrial production methods often utilize these synthetic routes, with optimizations for large-scale production.
Chemical Reactions Analysis
4-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antibacterial, antifungal, antiviral, and anti-inflammatory agent . Additionally, derivatives of imidazo[1,2-a]pyridine have been investigated for their potential use in the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . In industry, this compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with various molecular targets and pathways. For example, some derivatives of imidazo[1,2-a]pyridine are known to block γ-aminobutyric acid receptors, leading to their use as hypnotic agents . The specific molecular targets and pathways involved depend on the particular derivative and its intended use. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
4-{6-Methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol can be compared with other similar compounds, such as zolpidem and alpidem, which are also derivatives of imidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, zolpidem is used to treat short-term insomnia, while alpidem has been studied for its potential use in treating anxiety disorders
Properties
Molecular Formula |
C21H19N3O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-[6-methyl-3-(2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C21H19N3O/c1-14-7-12-19-23-20(16-8-10-17(25)11-9-16)21(24(19)13-14)22-18-6-4-3-5-15(18)2/h3-13,22,25H,1-2H3 |
InChI Key |
GLLYAQYLMGZIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=CC=C(C=C4)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.